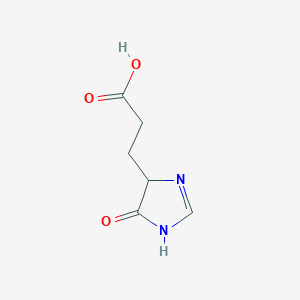

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid

概要

説明

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is an imidazol-4-one derivative with a 2-carboxyethyl substituent at the 5-position. This compound is a metabolite found in various biological systems, including mice (Mus musculus) . It is a monocarboxylic acid and plays a role as a mouse metabolite .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia to form imidazole derivatives, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

化学反応の分析

Hydrolysis and Ring-Opening Reactions

The imidazolone ring is susceptible to hydrolysis under acidic or enzymatic conditions, leading to ring-opening products.

Key Data :

-

Spontaneous decay : The compound degrades non-enzymatically in aqueous solutions to form 4-oxoglutaramate or formylisoglutamine (quantitative studies pending) .

-

Enzymatic conversion : Imidazolonepropionase catalyzes hydrolysis to formiminoglutamic acid () .

Oxidation and Reduction Reactions

The ketone group and conjugated imidazolone system participate in redox reactions.

Oxidation

-

Reagents : Strong oxidizing agents (e.g., KMnO₄, H₂O₂).

-

Products : Derivatives with additional oxygen functionalities (e.g., hydroxylated imidazole or carboxylic acid derivatives).

Reduction

-

Reagents : NaBH₄, LiAlH₄.

-

Products : Saturated imidazolidine derivatives or reduced propanoic acid chains.

Limitations : Specific reaction yields and conditions remain underexplored in the literature.

Enzymatic Transformations in Metabolic Pathways

This compound is a key intermediate in histidine catabolism:

Structural Insights :

-

The imidazolone ring’s electrophilic C=O group facilitates nucleophilic attack during hydrolysis.

-

The carboxylic acid moiety enhances solubility, favoring aqueous-phase reactivity.

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights its unique behavior:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 4-Imidazolone-5-propionate | Enhanced solubility for enzymatic reactions; similar hydrolysis pathways | Ionic form under physiological conditions |

| Urocanic acid | Undergoes hydration to form this compound | Lacks the propanoic acid chain |

| Formiminoglutamic acid | Terminal product of histidine catabolism; no imidazolone ring | Contains formimino and glutamate moieties |

Stability and Degradation

科学的研究の応用

Structural Features

The compound features an imidazole ring with a carboxylic acid group, which contributes to its reactivity and potential interactions with biological systems.

Chemistry

Building Block for Synthesis:

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid serves as a versatile building block in organic synthesis. It can be utilized for creating more complex molecules through various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Forms different derivatives by introducing oxygen-containing functional groups. |

| Reduction | Modifies the imidazole ring or carboxylic acid group to yield saturated compounds. |

| Substitution | Allows the introduction of new functional groups into the molecule. |

Synthetic Routes:

Common synthetic methods include cyclization reactions involving glyoxal and ammonia, leading to the formation of imidazole derivatives.

Biology

Metabolic Role:

This compound is identified as a metabolite in various biological systems, including mammals. Its role in metabolic pathways, particularly those involving histidine metabolism, highlights its significance in biochemical research.

Enzyme Interaction:

Research indicates that this compound interacts with specific enzymes, influencing biological processes such as insulin signaling and oxidative stress response .

Industry

Pharmaceutical Applications:

The compound's unique properties make it valuable in pharmaceutical development. It has been explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Fine Chemicals Production:

In industrial settings, it is used as an intermediate in the synthesis of fine chemicals and other bioactive compounds .

Case Study 1: Metabolic Effects on Insulin Signaling

A study published in a peer-reviewed journal demonstrated that this compound influences insulin signaling pathways in animal models. The findings suggested that this compound may play a role in managing metabolic disorders such as type II diabetes .

Case Study 2: Antioxidant Properties

Another study investigated the antioxidant properties of this compound. Results indicated that it effectively scavenged free radicals and reduced oxidative stress in cellular models, suggesting potential applications in protective therapies against oxidative damage.

作用機序

The mechanism of action of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific context and application .

類似化合物との比較

Similar Compounds

4-imidazolone-5-propanoate: Another imidazole derivative with similar structural features.

4,5-dihydro-4-oxo-5-imidazolepropanoate: A closely related compound with slight variations in the imidazole ring.

Uniqueness

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an imidazole ring and a carboxyethyl group. This combination of features contributes to its distinct chemical and biological properties.

生物活性

3-(5-Oxo-1,4-dihydroimidazol-4-yl)propanoic acid (CAS 17340-16-8) is a compound of interest due to its unique structural features and potential biological activities. With the molecular formula and a molecular weight of 156.14 g/mol, this compound has been studied for various pharmacological effects, including antimicrobial and cytotoxic properties.

The compound is characterized by the following chemical properties:

- Molecular Formula :

- Molecular Weight : 156.14 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=NC(C(=O)N1)CCC(=O)O

- Topological Polar Surface Area : 78.8 Ų

- XLogP3-AA : -0.9

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing its efficacy against various bacterial strains, it demonstrated significant inhibition, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Cytotoxicity and Antitumor Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined in comparison to standard chemotherapeutics:

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| K562 (Leukemia) | 83.20 | Doxorubicin | 0.57 |

| MCF-7 (Breast Cancer) | >100 | Doxorubicin | 0.45 |

| HeLa (Cervical Cancer) | >100 | Doxorubicin | 0.37 |

Although the compound showed some cytotoxic effects, it did not match the potency of established anticancer drugs like doxorubicin.

The proposed mechanism of action involves the inhibition of key metabolic pathways in cancer cells, potentially through interference with mitochondrial function and induction of apoptosis. Molecular docking studies indicate that the compound may interact with specific targets involved in cell proliferation and survival.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study aimed to evaluate its impact on tumor growth and overall survival rates:

- Study Design : Mice were divided into control and treatment groups receiving varying doses of the compound.

- Results : Tumor size was significantly reduced in treated groups compared to controls after four weeks.

- Survival Analysis : Kaplan-Meier survival curves indicated improved survival rates in treated mice.

特性

IUPAC Name |

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXMLHKQVUFYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864771 | |

| Record name | 3‐(5‐hydroxy‐4H‐imidazol‐4‐yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Imidazolone-5-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17340-16-8 | |

| Record name | 4,5-Dihydro-5-oxo-1H-imidazole-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17340-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazol-4-one-5-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017340168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazolone-5-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。